![molecular formula C13H21NO4 B2369095 (1R,5S,6S,7S)-7-[(2-Methylpropan-2-yl)oxycarbonylamino]bicyclo[3.2.0]heptane-6-carboxylic acid CAS No. 2377004-91-4](/img/structure/B2369095.png)

(1R,5S,6S,7S)-7-[(2-Methylpropan-2-yl)oxycarbonylamino]bicyclo[3.2.0]heptane-6-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

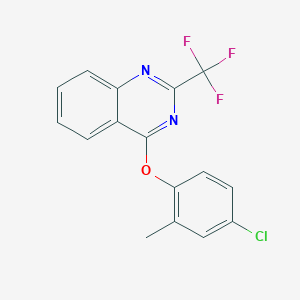

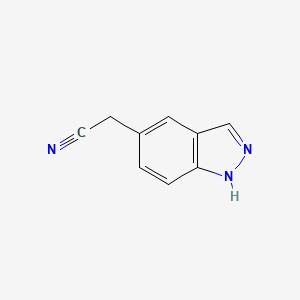

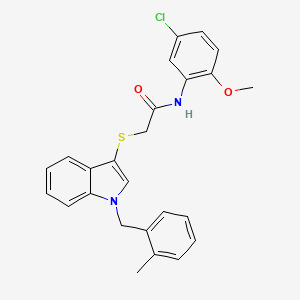

The compound is a bicyclic structure with a carboxylic acid and a carbamate functional group. The bicyclic structure is a common motif in many bioactive compounds . The carbamate group is often used in drug molecules to improve stability and alter physicochemical properties .

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar bicyclic structures have been synthesized using various strategies. For instance, an efficient and modular approach toward new 1,2-disubstituted bicyclo[2.1.1]hexane modules has been reported . Another method involves a (3 + 2) annulation of cyclopropenes with cyclopropylanilines .Molecular Structure Analysis

The compound contains a bicyclic structure, which is a common structural motif in many bioactive compounds . The presence of a carbamate group and a carboxylic acid group could potentially influence the compound’s reactivity and interactions with biological targets.Applications De Recherche Scientifique

Thermal Decarbonylation in Penam β-Lactams

- Research shows that penam acids, including those with bicyclo[3.2.0]heptane structure, undergo thermal decarbonylation. This reaction is significant for understanding penam carboxylic acid's fragmentation reactions and has been studied using high-resolution mass spectrometry and density functional theory methods (Wiitala, Tian, Cramer, & Hoye, 2008).

Synthesis of Novel Carbocyclic Nucleosides

- Novel conformationally locked carbocyclic nucleosides derived from compounds similar to the specified chemical have been synthesized. These nucleosides are of interest for their potential biological applications (Hřebabecký, Masojídková, Dračínský, & Holý, 2006).

NMR Chemical Shifts in Stereosiomers

- Studies have utilized density functional methods to distinguish stereoisomers based on computed NMR chemical shifts. This research is particularly relevant for compounds including bicyclo[3.2.0]heptane derivatives (Wiitala, Cramer, & Hoye, 2007).

Antibacterial Agents Development

- Research into fluoronaphthyridines, which include structures similar to the compound , has led to the development of potent antibacterial agents with promising in vitro and in vivo activities (Remuzon, Bouzard, Guiol, & Jacquet, 1992).

Synthesis of Bicyclo[2.2.1]octane Derivatives

- The enantiomerically pure synthesis of bicyclo[2.2.1]octane derivatives demonstrates the potential for constructing complex sugar structures, indicating a broad range of synthetic applications (Gerber & Vogel, 2001).

Microwave-Assisted Synthesis Innovations

- Advances in microwave-assisted synthesis have been demonstrated with bicyclo[2.2.1]heptane derivatives, showcasing efficient and time-saving approaches to chemical synthesis (Onogi, Higashibayashi, & Sakurai, 2012).

Orientations Futures

Propriétés

IUPAC Name |

(1R,5S,6S,7S)-7-[(2-methylpropan-2-yl)oxycarbonylamino]bicyclo[3.2.0]heptane-6-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21NO4/c1-13(2,3)18-12(17)14-10-8-6-4-5-7(8)9(10)11(15)16/h7-10H,4-6H2,1-3H3,(H,14,17)(H,15,16)/t7-,8+,9-,10-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVYKQWWKDOTLCY-JXUBOQSCSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1C2CCCC2C1C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H]1[C@@H]2CCC[C@@H]2[C@@H]1C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1R,5S,6S,7S)-7-[(2-Methylpropan-2-yl)oxycarbonylamino]bicyclo[3.2.0]heptane-6-carboxylic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-N-(6-chlorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-3-(thiophen-2-yl)acrylamide hydrochloride](/img/structure/B2369016.png)

![2-(2,4-dichlorophenoxy)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)acetamide](/img/structure/B2369025.png)

![1-[3-(3,5-dimethoxyphenyl)-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-methylpropan-1-one](/img/structure/B2369032.png)

![5-Methyl-7-[2-[5-(trifluoromethyl)pyridin-2-yl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2369035.png)